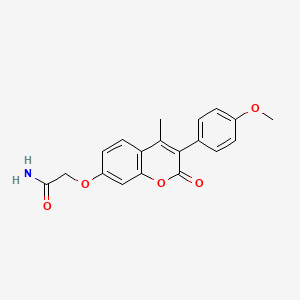
2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications : Recent research has highlighted the antibacterial potential of compounds structurally related to 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide. Behrami and Dobroshi (2019) synthesized compounds based on the 4-hydroxy-chromen-2-one core, demonstrating significant bacteriostatic and bactericidal activities against Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were characterized using advanced analytical methods, indicating their potential in combating bacterial infections (Behrami & Dobroshi, 2019). Similarly, Hamdi et al. (2012) synthesized new coumarin derivatives with thiazolidinone moieties, which showed pronounced antibacterial activity, especially against E. coli, S. aureus, and B. subtilis, underscoring the significance of such compounds in developing new antibacterial agents (Hamdi et al., 2012).
Antioxidant Applications : The antioxidant capacity of coumarin derivatives, including those structurally related to this compound, has been extensively studied. Čačić et al. (2010) synthesized Schiff’s bases and thiazolidine-4-ones with significant antioxidant activity, highlighting the importance of hydroxyl groups on the phenyl ring for enhancing this activity. These findings suggest the potential of such compounds in oxidative stress-related therapies (Čačić et al., 2010). Kadhum et al. (2011) further confirmed the antioxidant effectiveness of synthesized coumarins, comparing favorably with ascorbic acid in various radical scavenging assays, thus providing insights into their application as antioxidant agents (Kadhum et al., 2011).
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-15-8-7-14(24-10-17(20)21)9-16(15)25-19(22)18(11)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKCMHUMLLHPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2738077.png)
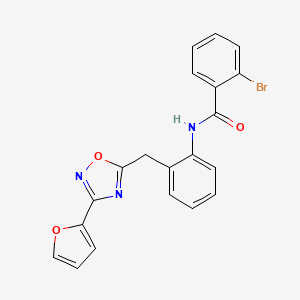
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2738083.png)
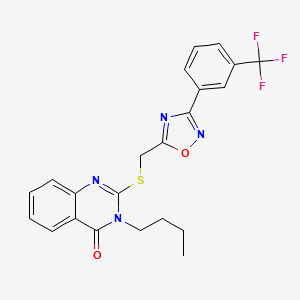


![3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2738087.png)
![N-[2-[1-(Difluoromethyl)imidazol-2-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2738088.png)
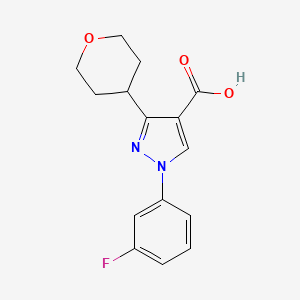
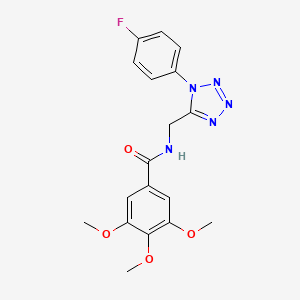
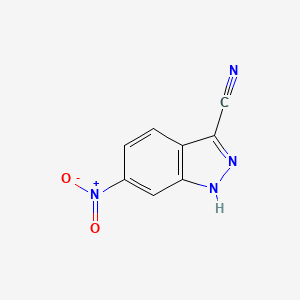

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide](/img/structure/B2738095.png)
